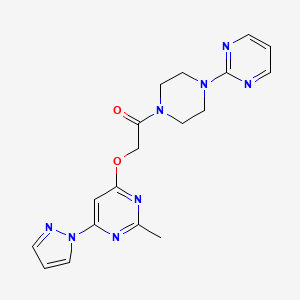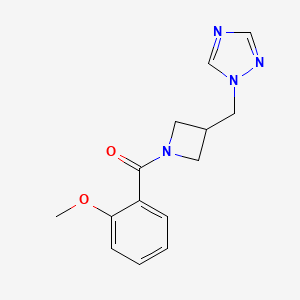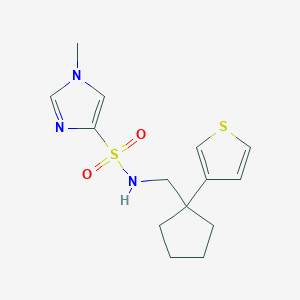
3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative that falls under the category of thiadiazole benzamides. Thiadiazole and benzamide moieties are known for their significant biological properties, which include anticancer activities. The structure of this compound suggests that it may have potential as a pharmacological agent, possibly targeting cancer cells or other biological pathways.
Synthesis Analysis
The synthesis of related thiadiazole benzamide derivatives has been reported using microwave-assisted, solvent-free methods, which are considered to be facile and efficient. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiadiazole benzamides is characterized by the presence of a thiadiazole scaffold coupled with a benzamide group. The specific substituents on the thiadiazole ring and the benzamide moiety can significantly influence the biological activity of these compounds. The molecular docking studies of similar compounds have been performed to predict the mechanism of action, which could be relevant for understanding the interactions of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives can be synthesized through various chemical reactions, including oxidative dimerization of thioamides. This process can be facilitated by electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or benzoyl chloride, often resulting in high yields of the desired thiadiazole products . These reactions are typically carried out at room temperature, which may be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole benzamides are influenced by their molecular structure. The presence of substituents like methoxy groups and the thiadiazole ring can affect properties such as solubility, melting point, and stability. The ADMET properties of similar compounds have been computationally predicted, indicating good oral drug-like behavior, which is an important consideration for potential therapeutic agents . The specific properties of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would need to be experimentally determined to fully understand its pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on synthesizing novel heterocyclic compounds derived from certain key starting molecules, which serve as a foundation for preparing a wide range of new heterocyclic compounds. These synthesized compounds have shown potential as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This highlights the role of such compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Some compounds, particularly those with a thiadiazole scaffold, have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These studies aim to discover novel compounds that could potentially be developed into anticancer drugs. The presence of thiadiazole and benzamide groups in the compound's structure is associated with important biological properties, including promising anticancer activity (S. Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives, related to the chemical structure of interest, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies provide insights into the application of such compounds in protecting metals against corrosion, indicating their potential use in industrial applications (Zhiyong Hu et al., 2016).
Enzyme Inhibition
The synthesis and investigation of compounds for their inhibition effects on human carbonic anhydrase isoforms demonstrate another area of scientific research application. Such studies are crucial for understanding how these compounds interact with enzymes, which is valuable for the development of enzyme inhibitors as therapeutic agents (Ramazan Ulus et al., 2016).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-12-5-4-6-14(7-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-8-15(27-2)10-16(9-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLMHRSZUNYIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)



![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

